molecular formula C7H15NO3 B1660015 Methyl 3-(methoxyamino)-3-methylbutanoate CAS No. 70569-69-6

Methyl 3-(methoxyamino)-3-methylbutanoate

Cat. No. B1660015
CAS RN: 70569-69-6
M. Wt: 161.2 g/mol
InChI Key: LLRJYLPVVNCCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(methoxyamino)-3-methylbutanoate, also known as MMMB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical intermediate. This compound is a derivative of valine and has been synthesized using various methods. In

Scientific Research Applications

Synthesis of Quinazolinone Derivatives

Quinazolinones are compounds with significant pharmacological activities. Methyl 3-(methoxyamino)-3-methylbutanoate can be used in the synthesis of quinazolinone derivatives, which are known for their anticancer and antimicrobial properties. These derivatives can be synthesized using green chemistry approaches, such as microwave-assisted processes, and can be functionalized to enhance their photo-disruptive properties towards DNA .

Corrosion Inhibition

In the field of materials science, particularly in corrosion prevention, Methyl 3-(methoxyamino)-3-methylbutanoate can serve as a precursor for the synthesis of corrosion inhibitors. These inhibitors can protect metals like mild steel in acidic environments, which is crucial for extending the lifespan of industrial machinery and infrastructure .

Molecular Docking Studies

In computational chemistry, Methyl 3-(methoxyamino)-3-methylbutanoate derivatives can be used in molecular docking studies to predict interactions with biological targets, such as enzymes or receptors. This is valuable for drug design and understanding the molecular basis of diseases .

properties

IUPAC Name

methyl 3-(methoxyamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,8-11-4)5-6(9)10-3/h8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRJYLPVVNCCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502991
Record name Methyl 3-(methoxyamino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(methoxyamino)-3-methylbutanoate

CAS RN

70569-69-6
Record name Methyl 3-(methoxyamino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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